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Compound of Interest

Compound Name: 2-Amino-5-bromophenol

Cat. No.: B182750

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-
Amino-5-bromophenol. The interpretation of the spectrum is crucial for the structural
elucidation and quality control of this compound, which serves as a key intermediate in various
synthetic applications, including pharmaceuticals. This document outlines the characteristic
vibrational frequencies of its functional groups, presents experimental data, details relevant
experimental protocols, and provides a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups

2-Amino-5-bromophenol is a substituted aromatic compound containing three key functional
groups that give rise to characteristic absorption bands in the IR spectrum:

e Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.
e Primary Aromatic Amine (-NHz) group: An amino group attached to the aromatic ring.

o Substituted Benzene Ring: An aromatic ring with C-H bonds and a specific substitution
pattern.

e Carbon-Bromine (C-Br) bond: A halogen substituent on the ring.

The presence and electronic environment of these groups dictate the features of the molecule's
IR spectrum.
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Theoretical and Experimental Infrared Absorption
Data

The interpretation of an IR spectrum involves correlating observed absorption bands with the
vibrational modes of specific functional groups. The expected ranges for these groups are well-
established, and for 2-Amino-5-bromophenol, they are summarized below.

Table 1: General Characteristic IR Absorption Frequencies

Expected
Functional Group Vibrational Mode Frequency Range Intensity
(cm™)
) O-H Stretch (H-
Phenolic -OH 3200 - 3550 Strong, Broad
bonded)
) ) N-H Asymmetric )
Primary Amine -NH2 3400 - 3500 Medium
Stretch
) ) N-H Symmetric )
Primary Amine -NHz 3300 - 3400 Medium
Stretch
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Primary Amine -NH:z N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
o ) Medium, Multiple
Aromatic Ring C=C Ring Stretch 1400 - 1600
Bands
Phenol C-O C-O Stretch 1200 - 1260 Strong
Aromatic Amine C-N C-N Stretch 1250 - 1335 Strong
) C-H Out-of-Plane
Aromatic C-H 675 - 900 Strong
Bend
Aryl Halide C-Br C-Br Stretch 515 - 690 Medium to Strong

An experimental IR spectrum of 2-Amino-5-bromophenol, obtained using a KBr pellet, reveals
several distinct peaks that align with these theoretical ranges.[1][2]
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Table 2: Experimental IR Peak Assignments for 2-Amino-5-bromophenol

Experimental Peak (cm~*) Assignment Functional Group Origin
3496 (wide) O-H Stretch Phenolic Hydroxyl

3377 N-H Asymmetric Stretch Primary Amine

3298 N-H Symmetric Stretch Primary Amine

1598 N-H Bend / C=C Ring Stretch Primary Amine / Aromatic Ring
1502 C=C Ring Stretch Aromatic Ring

1431 C=C Ring Stretch Aromatic Ring

1269 C-N Stretch Aromatic Amine

1210 C-O Stretch Phenolic Hydroxyl

916 C-H Out-of-Plane Bend Aromatic Ring

877 C-H Out-of-Plane Bend Aromatic Ring

Spectral Interpretation:

e 3500-3200 cm~1 Region: The spectrum shows three distinct peaks in this high-frequency
region.[1][2] The broad absorption at 3496 cm~1 is characteristic of the O-H stretching
vibration of the phenol, broadened by hydrogen bonding.[3][4] The two sharper peaks at
3377 cm~1 and 3298 cm~! are classic indicators of a primary amine (-NHz), corresponding to
the asymmetric and symmetric N-H stretches, respectively.[5][6][7]

e 1650-1400 cm~* Region: The peak at 1598 cm~! can be attributed to the N-H bending
(scissoring) vibration of the primary amine, which often overlaps with aromatic C=C ring
stretching vibrations.[5] The absorptions at 1502 cm~! and 1431 cm~? are due to carbon-
carbon stretching vibrations within the aromatic ring.[3][8]

e Fingerprint Region (< 1400 cm~1): This region contains several important peaks. The strong
band at 1269 cm~! is assigned to the C-N stretching of the aromatic amine.[5][9] The
absorption at 1210 cm~1 is characteristic of the C-O stretching vibration in a phenol.[4][10]
The peaks at 916 and 877 cm~! are due to out-of-plane C-H bending, which is dependent on
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the ring's substitution pattern.[8] The C-Br stretch is expected at a much lower wavenumber
(typically below 700 cm~1) and may not be easily identified or may fall outside the range of
some spectrometers.[11][12]

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation technique. For
solid samples like 2-Amino-5-bromophenol, several methods are common. The experimental
data cited was obtained using the KBr pellet technique.[1]

Potassium Bromide (KBr) Pellet Method:

This is one of the most common methods for preparing solid samples for transmission IR
spectroscopy.[13]

Sample Grinding: Approximately 1-2 mg of the solid sample (2-Amino-5-bromophenol) is
placed in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide
(KBr) powder is added.

Mixing: The sample and KBr are intimately ground together with a pestle until the mixture is a
fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than
the wavelength of the incident IR radiation to minimize scattering.[14]

Pellet Pressing: The powder mixture is transferred into a pellet press die. The die is placed
under high pressure (typically 7-10 tons) for several minutes using a hydraulic press. This
sinters the KBr and sample mixture into a thin, transparent, or translucent pellet.

Analysis: The resulting pellet is removed from the die and placed in a sample holder within
the IR spectrometer's beam path for analysis. KBr is used because it is transparent to
infrared radiation over a wide range (down to 400 cm~1).[11]

Other Common Methods for Solid Samples:

¢ Nujol Mull: The solid is ground with a few drops of a mulling agent, typically mineral oil
(Nujol), to form a paste.[14] This paste is then spread between two IR-transparent salt plates
(e.g., NaCl or KBr). The Nujol itself has absorption bands (primarily C-H stretches and
bends) that will be present in the spectrum.
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e Thin Solid Film: The compound is dissolved in a volatile solvent.[15] A drop of the solution is
placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin
film of the solid on the plate for analysis.[15]

Logical Workflow for Spectral Interpretation

The process of interpreting the IR spectrum of a molecule like 2-Amino-5-bromophenol
follows a systematic workflow. This can be visualized to clarify the relationships between the
molecular structure, its constituent parts, and the resulting spectral data.

Structural Analysis
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Caption: Workflow for IR spectrum analysis of 2-Amino-5-bromophenol.

Conclusion

The infrared spectrum of 2-Amino-5-bromophenol provides a definitive fingerprint for its
structural confirmation. The presence of a broad O-H stretch, two distinct N-H stretching bands,
and characteristic absorptions for the aromatic ring, C-O, and C-N bonds collectively validate
the molecule's identity. A systematic approach, combining knowledge of characteristic group
frequencies with careful analysis of an experimental spectrum, is essential for accurate
interpretation. The protocols and data presented herein serve as a robust guide for researchers
and scientists in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

. chem.libretexts.org [chem.libretexts.org]

. adichemistry.com [adichemistry.com]

. orgchemboulder.com [orgchemboulder.com]

. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
. chem.libretexts.org [chem.libretexts.org]

. orgchemboulder.com [orgchemboulder.com]

°
(] [e0] ~ (o)) )] EaN w N -

. chem.libretexts.org [chem.libretexts.org]

e 10. m.youtube.com [m.youtube.com]

e 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
e 12. orgchemboulder.com [orgchemboulder.com]

e 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b182750?utm_src=pdf-body
https://www.benchchem.com/product/b182750?utm_src=pdf-body
https://www.benchchem.com/product/b182750?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3121649.htm
https://www.chemicalbook.com/synthesis/2-amino-5-bromophenol.htm
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
http://www.adichemistry.com/spectroscopy/infrared/alcohol-phenol/infrared-spectra-alcohols-phenols.html
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://m.youtube.com/watch?v=Fn1pYOuemMU
http://openchemistryhelp.blogspot.com/2012/12/alkyl-and-aryl-halide-infrared-spectra.html
https://orgchemboulder.com/Spectroscopy/irtutor/alkhalidesir.shtml
https://www.slideshare.net/slideshow/sampling-of-solids-in-ir-spectroscopy/37947737
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 14. chem.libretexts.org [chem.libretexts.org]
e 15. orgchemboulder.com [orgchemboulder.com]

 To cite this document: BenchChem. [An In-depth Guide to the Infrared Spectrum of 2-Amino-
5-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-
bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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